![molecular formula C7H6BrN3 B1525361 7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine CAS No. 1190318-26-3](/img/structure/B1525361.png)
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine
Übersicht
Beschreibung
“7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine” is a compound with the molecular formula C7H5BrN2. It is a solid substance with a molecular weight of 197.03 . This compound is stored in a dry environment at a temperature between 2-8°C .
Synthesis Analysis
There are several synthetic routes for pyrrolopyridine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . The yield of these synthetic processes can be as high as 76% .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5BrN2/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4,10H . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Pyrrolopyridine derivatives can be used as indole bioisosteres for designing azaindole-based drugs . They can also be functionalized to form multidentate agents .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its ATR-FTIR peaks are at 3047 cm-1 (=C–H, Stretch), 1661 cm-1 (C=O, Stretch), 1561 cm-1 (C=C, Stretch), 1418 cm-1 (C–H, Band), 1242 cm-1 (C–N, Stretch), and 788 cm-1 (C–Cl, Stretch) .Wissenschaftliche Forschungsanwendungen
Antidiabetic Applications
Pyrrolopyridine derivatives have been studied for their potential to reduce blood glucose levels, which can be beneficial in the treatment of disorders such as hyperglycemia, type 1 diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Anticancer Activities
A series of pyrrolopyridine derivatives have been designed as colchicine-binding site inhibitors. These compounds have shown moderate to excellent antitumor activities against various cancer cell lines including HeLa, SGC-7901, and MCF-7 in vitro. They affect the cellular microtubule network and microtubule reassembly .
FGFR Inhibition for Cancer Therapy
Pyrrolopyridine derivatives have also been synthesized and evaluated as potent fibroblast growth factor receptor (FGFR) inhibitors. This application is significant in cancer therapy as FGFR plays a crucial role in tumor growth and angiogenesis .
4. Inhibition of MPS1 in Cancer Therapy The pyrrolopyridine scaffold has been utilized in the design of orally bioavailable small-molecule inhibitors of monopolar spindle 1 (MPS1), a protein kinase implicated in cancer cell division. The inhibition of MPS1 is a promising strategy for cancer treatment .
Safety And Hazards
Eigenschaften
IUPAC Name |
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-6-4(1-2-10-7)5(9)3-11-6/h1-3,11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGPJRLQVLHIEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C(=CN2)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-1H-pyrrolo[2,3-c]pyridin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



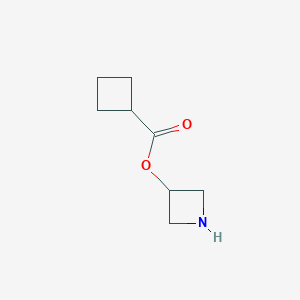
![3-Amino-1-[4-(2-hydroxyethyl)-1-piperazinyl]-1-propanone hydrochloride](/img/structure/B1525280.png)
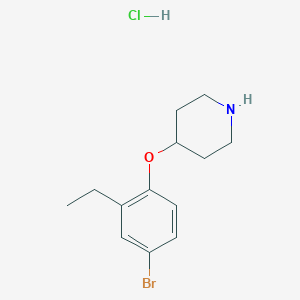
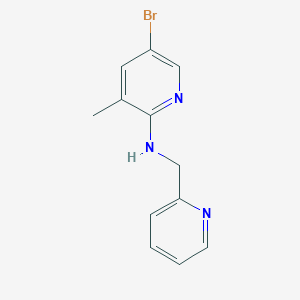
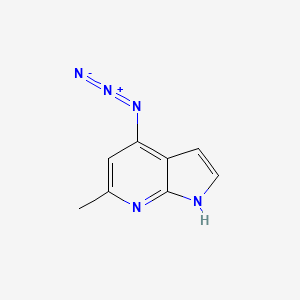
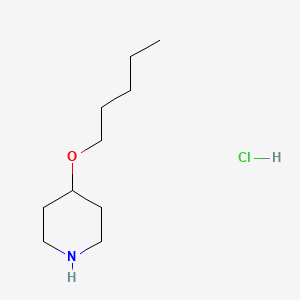
![3-Bromo-7-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1525286.png)
![Tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B1525287.png)
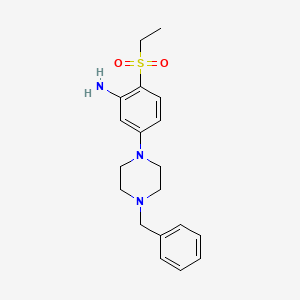
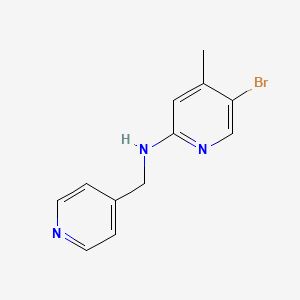
![3-bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525294.png)
![4-[2-(Allyloxy)ethyl]piperidine hydrochloride](/img/structure/B1525298.png)
![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)
![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)